molecular formula C24H16F4N4OS B8503287 1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)-

1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)-

Cat. No. B8503287
M. Wt: 484.5 g/mol
InChI Key: TUGHZLMNXAILBF-UHFFFAOYSA-N
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Patent
US07763636B2

Procedure details

The process is performed according to the method described in step 13.5 of Example 13, starting with 0.35 g (0.96 mmol) of ethyl 5-trifluoromethyl-1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Example 13.4) and 0.17 g (1.06 mmol) of 5-amino-2-methylbenzothiazole. 0.34 g of expected compound is isolated.
Name
ethyl 5-trifluoromethyl-1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:26])([F:25])[C:3]1[CH:4]=[C:5]2[CH:11]=[C:10]([C:12]([O:14]CC)=O)[N:9]([CH2:17][C:18]3[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=3)[C:6]2=[N:7][CH:8]=1.[NH2:27][C:28]1[CH:29]=[CH:30][C:31]2[S:35][C:34]([CH3:36])=[N:33][C:32]=2[CH:37]=1>>[CH3:36][C:34]1[S:35][C:31]2[CH:30]=[CH:29][C:28]([NH:27][C:12]([C:10]3[N:9]([CH2:17][C:18]4[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=4)[C:6]4=[N:7][CH:8]=[C:3]([C:2]([F:1])([F:26])[F:25])[CH:4]=[C:5]4[CH:11]=3)=[O:14])=[CH:37][C:32]=2[N:33]=1

Inputs

Step One
Name
ethyl 5-trifluoromethyl-1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Quantity
0.35 g
Type
reactant
Smiles
FC(C=1C=C2C(=NC1)N(C(=C2)C(=O)OCC)CC2=CC(=CC=C2)F)(F)F
Step Two
Name
Quantity
0.17 g
Type
reactant
Smiles
NC=1C=CC2=C(N=C(S2)C)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1SC2=C(N1)C=C(C=C2)NC(=O)C2=CC=1C(=NC=C(C1)C(F)(F)F)N2CC2=CC(=CC=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.